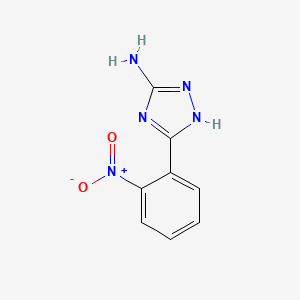

5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine

Description

Contextualization within Triazole and Nitrophenyl Chemistry

The chemical identity of 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine is defined by its two principal components. The 1,2,4-triazole (B32235) is a five-membered aromatic ring with three nitrogen atoms, known for its stability and its ability to act as a bioisostere for amide, ester, and carboxylic acid groups, which is a valuable characteristic in drug design. researchgate.netfrontiersin.org The chemistry of 1,2,4-triazoles is rich, allowing for various synthetic modifications. ijsr.netrsc.org

The nitrophenyl group, specifically the ortho-nitro configuration, is a powerful electron-withdrawing moiety. This feature significantly influences the electronic environment of the triazole ring, affecting its reactivity and potential interactions with biological targets. The presence of a nitro group is a key feature in many biologically active molecules and provides a synthetic handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized to create a diverse library of compounds. rjptonline.orgnih.gov The combination of these two groups in one molecule creates a scaffold with multiple points for chemical modification and functionalization.

Significance of 1,2,4-Triazole Scaffolds in Advanced Chemical Design

The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new therapeutic agents. researchgate.net The unique electronic properties and the ability of the nitrogen-rich triazole ring to form stable hydrogen bonds and other non-covalent interactions are key to its success. frontiersin.org

A multitude of drugs across various therapeutic areas incorporate the 1,2,4-triazole ring, underscoring its versatility and importance in drug discovery. frontiersin.orgrjptonline.org Its incorporation often enhances the pharmacological profile of a molecule, improving properties like bioavailability and metabolic stability. nih.gov Recent research continues to explore 1,2,4-triazole derivatives for their potential as anticancer, antifungal, and antimicrobial agents. researchgate.netnih.gov

Here are some prominent examples of medications that feature the 1,2,4-triazole scaffold:

| Drug Name | Therapeutic Class |

| Fluconazole (B54011) | Antifungal frontiersin.orgnih.gov |

| Itraconazole | Antifungal frontiersin.orgnih.gov |

| Voriconazole | Antifungal frontiersin.org |

| Ribavirin | Antiviral frontiersin.org |

| Alprazolam | Anxiolytic rjptonline.org |

| Triazolam | Sedative/Hypnotic rjptonline.org |

Research Landscape and Potential Academic Contributions of this compound

While direct and extensive research on this compound is still emerging, the broader research landscape for related compounds suggests significant potential. Studies on nitrophenyl-substituted triazoles have revealed a range of biological activities, including antitrypanosomal, antifungal, and anticancer effects. tandfonline.comacs.orgmdpi.com For instance, derivatives of nitrophenyl-triazoles have been synthesized and evaluated for their ability to inhibit key enzymes or interact with biological pathways implicated in various diseases. acs.orgmdpi.com

The academic contribution of this compound is likely to be as a versatile intermediate for synthetic chemistry. The presence of three distinct functional regions—the reactive nitro group, the nucleophilic amino group on the triazole, and the triazole ring itself—offers a platform for creating diverse molecular architectures. For example, the nitro group can be reduced to an amine, creating a diamino-substituted phenyl-triazole, a structure that could be used to synthesize new heterocyclic systems or polymers. The amino group at the 3-position is a key site for forming Schiff bases or amides, enabling the connection of this core structure to other pharmacophores or functional units. mdpi.comresearchgate.net

Research into related compounds, such as 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, highlights the utility of nitrophenyl azides in synthesizing complex triazole systems. mdpi.com The synthesis of various 3-amino-1,2,4-triazole derivatives has also been a subject of interest, with methods being developed to create these valuable building blocks efficiently. rsc.orgresearchgate.net The exploration of this compound could lead to new discoveries in areas such as enzyme inhibition, the development of novel antimicrobial or anticancer agents, and the design of new materials with specific electronic or coordination properties. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13(14)15/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVOSTFDRAAYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395591 | |

| Record name | 5-(2-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-22-3 | |

| Record name | 3-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways to the 1,2,4-Triazol-3-amine Core

The construction of the 1,2,4-triazol-3-amine core is a well-established area of heterocyclic chemistry. A predominant and classical method involves the cyclization of N-acylaminoguanidines or related intermediates. This approach offers a reliable route to 3,5-disubstituted 1,2,4-triazoles.

A common pathway begins with the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with aminoguanidine. The resulting N-acylaminoguanidine intermediate can then be cyclized, often under thermal or basic conditions, to yield the desired 1,2,4-triazol-3-amine ring system. For the synthesis of the title compound, this would involve a derivative of 2-nitrobenzoic acid as the starting material.

Another established route involves the condensation of nitriles with aminoguanidine. This method provides a direct pathway to the 3,5-disubstituted 1,2,4-triazole (B32235) core, where one substituent originates from the nitrile and the other is the amino group from aminoguanidine.

More recent one-pot methodologies have been developed that combine the necessary components to form the triazole ring in a single synthetic operation, enhancing the efficiency of the process. For instance, an iron(III)-catalyzed one-pot reaction of cyanamide, hydroxylamine, and a substituted nitrile has been reported to produce 3-amino-1,2,4-triazoles in good yields researchgate.net. This method showcases the versatility of modern synthetic approaches to this heterocyclic core.

Regioselective Introduction of the 2-Nitrophenyl Moiety

The regioselective placement of the 2-nitrophenyl group at the 5-position of the 1,2,4-triazol-3-amine is crucial for the synthesis of the target molecule. The synthetic pathways originating from 2-nitrobenzoic acid derivatives or 2-nitrobenzonitrile inherently ensure the correct regiochemistry.

In the cyclization of N-(2-nitrobenzoyl)aminoguanidine, the 2-nitrophenyl group is directly attached to the carbon atom that will become the C5 position of the triazole ring. The cyclization process then forms the heterocyclic ring, locking the substituent in the desired position. This method is highly regioselective due to the defined connectivity in the acyclic precursor.

A notable example is a novel iron-catalyzed one-pot synthesis which has been successfully employed to synthesize 5-(o-nitrophenyl)-1,2,4-triazol-3-amine with a high yield of 80% researchgate.net. This reaction proceeds from the corresponding nitrile, demonstrating a direct and efficient method for the regioselective introduction of the 2-nitrophenyl group.

The table below summarizes the yields of various nitrophenyl-substituted 3-amino-1,2,4-triazoles synthesized via this iron-catalyzed one-pot method, highlighting the effectiveness of this approach for introducing substituted aryl moieties.

| Substituent | Compound Name | Yield (%) |

| o-Nitro phenyl | 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine | 80 |

| 2-nitro-3-methoxy phenyl | 5-(3-methoxy-2-nitrophenyl)-1H-1,2,4-triazol-3-amine | 89 |

| 2-nitro-5-methoxy phenyl | 5-(5-methoxy-2-nitrophenyl)-1H-1,2,4-triazol-3-amine | 86 |

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to 3-amino-1,2,4-triazoles. These approaches focus on the use of greener solvents, catalyst-free conditions, and energy-efficient technologies like microwave irradiation.

A significant advancement is the use of water as a reaction medium for the synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles curtin.edu.auresearchgate.net. This catalyst-free method can be performed using both conventional heating and microwave irradiation, offering a highly efficient and clean procedure curtin.edu.auresearchgate.net. The use of water as a solvent avoids the environmental and health hazards associated with many organic solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. The direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation provides a general and straightforward green synthesis of 5-substituted 3-amino-1,2,4-triazoles mdpi.com. This method is particularly advantageous for volatile starting materials and allows for rapid, high-yield production in sealed reaction vessels mdpi.com. The combination of solvent-free or aqueous conditions with microwave heating represents a significant step towards sustainable chemical manufacturing.

Catalytic Systems and Reaction Condition Optimization

The use of catalytic systems can significantly enhance the efficiency and selectivity of the synthesis of this compound. While some traditional methods rely on stoichiometric reagents or harsh conditions, modern catalytic approaches offer milder and more effective alternatives.

An iron(III)-catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles has been reported, which proceeds from cyanamide, hydroxylamine, and a substituted nitrile researchgate.net. This method is notable for its use of an inexpensive and environmentally benign iron catalyst. The reaction conditions are optimized to provide high yields for a variety of substituted substrates, including those with electron-withdrawing groups like the nitro group researchgate.net.

Copper catalysts have also been extensively used in the synthesis of 1,2,4-triazoles. For example, copper-catalyzed coupling of amidines with nitriles has been reported as a pioneering transition-metal-catalyzed synthesis of 1,2,4-triazole derivatives scipublications.com. While not directly applied to the title compound, this highlights the potential of copper catalysis in this area.

Optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial for maximizing yield and purity. For instance, in the microwave-assisted synthesis of 3-amino-5-substituted-1,2,4-triazoles, the reaction temperature and the amount of acid catalyst were found to be critical parameters for achieving high yields mdpi.com.

Yield Enhancement and Purity Control in Large-Scale Synthesis

Transitioning a synthetic route from laboratory scale to large-scale production presents challenges in maintaining high yields and purity. For the synthesis of this compound, strategies for yield enhancement and purity control are essential for practical applications.

Microwave-assisted synthesis has also demonstrated scalability. In the synthesis of 3-amino-5-ethyl-1,2,4-triazole, a pilot-scale reaction using a multimode microwave reactor produced 9.7 grams of the product in a single run with an 87% yield mdpi.com. This demonstrates the feasibility of using microwave technology for the large-scale production of 3-amino-1,2,4-triazole derivatives.

Purity control in large-scale synthesis often involves careful optimization of reaction conditions to minimize the formation of byproducts. Crystallization is a common and effective method for purifying the final product on a large scale. The choice of crystallization solvent is critical and must be determined empirically to ensure high recovery of the pure compound.

Novel Synthetic Routes and Methodological Advancements

The field of heterocyclic synthesis is continuously evolving, with new reagents and methodologies being developed to access complex molecules with greater efficiency. For 3,5-disubstituted 1,2,4-triazoles, several novel synthetic routes have been reported in recent years.

One innovative approach is the iodine-mediated metal-free synthesis of symmetrical and unsymmetrical 3,5-disubstituted-1H-1,2,4-triazoles from amidines and imidates scipublications.com. This method avoids the use of transition metals, which can be advantageous in terms of cost and potential metal contamination of the final product.

Another advancement is the development of convergent synthetic strategies. A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed via two convergent routes that both proceed through a substituted hydrazinecarboximidamide derivative nih.govnih.gov. This convergent approach allows for the facile introduction of diversity at different positions of the triazole ring, which is valuable for the synthesis of libraries of analogs for structure-activity relationship studies nih.govnih.gov.

Furthermore, the use of novel starting materials and reaction cascades continues to expand the synthetic toolbox for 1,2,4-triazoles. The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form the product, is a particularly active area of research that holds promise for the future synthesis of compounds like this compound.

Advanced Theoretical and Computational Investigations of 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine, these calculations provide insights into its stability, electronic distribution, and reactivity.

Detailed studies on related triazole derivatives often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic descriptors. ajchem-a.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Other calculated properties that are critical for understanding the molecule's behavior include:

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the nitro group would be expected to be a strong electron-withdrawing region, while the amino group would be electron-donating.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer interactions between different parts of the molecule, such as the delocalization of electron density from the amino group to the triazole ring or the influence of the nitrophenyl substituent.

A representative table of quantum chemical descriptors that would be calculated for this compound is shown below.

| Electronegativity (χ) | 4.3 eV | Measure of the power to attract electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data generated from quantum chemical calculations.

Molecular Docking Studies and Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For 1,2,4-triazole (B32235) derivatives, which are known to possess a wide range of pharmacological activities, docking studies are essential for identifying potential biological targets and understanding the molecular basis of their action. nih.govpensoft.net

In a typical docking study for this compound, the following steps would be taken:

Target Selection: A relevant protein target would be chosen based on the known activities of similar triazole compounds (e.g., kinases, carbonic anhydrases, or microbial enzymes like topoisomerase IV). nih.govnih.gov

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized using quantum chemical methods.

Docking Simulation: Software such as AutoDock Vina or Glide (Schrödinger) is used to place the ligand into the active site of the protein in various conformations and calculate a binding score (e.g., in kcal/mol). nih.govresearchgate.net

Interaction Analysis: The resulting ligand-protein complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding. The amino and triazole nitrogen atoms are potent hydrogen bond donors and acceptors, while the phenyl ring can participate in hydrophobic and stacking interactions.

Table 2: Representative Molecular Docking Results Against a Hypothetical Kinase (Hypothetical Data)

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Key Hydrogen Bonds | Amino group with ASP-181; Triazole N4 with LYS-72 |

| Hydrophobic Interactions | Phenyl ring with LEU-130, VAL-80 |

| π-π Stacking | Nitrophenyl ring with PHE-179 |

Note: This table illustrates potential docking results. The specific interactions and binding affinity are dependent on the chosen protein target.

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding.

An MD simulation for the complex of this compound with a target receptor would typically be run for a period of nanoseconds (e.g., 100 ns) using software like GROMACS or AMBER. ajchem-a.com The analysis of the simulation trajectory provides several key metrics:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the persistence of key interactions identified in docking.

These simulations provide a more rigorous assessment of the binding stability than docking alone and are a common step in modern computational drug design. arabjchem.org

In Silico ADMET Predictions

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools like SwissADME and pkCSM are widely used to predict these properties for novel compounds, helping to identify potential liabilities early in the drug discovery process. pensoft.netresearchgate.netnih.gov

For this compound, a predictive ADMET analysis would evaluate several parameters based on its chemical structure.

Table 3: Representative In Silico ADMET Predictions (Hypothetical Data)

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 220.19 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (o/w) | 1.85 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 121.5 Ų | May indicate lower oral bioavailability (>140 Ų often problematic) |

| H-Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| H-Bond Acceptors | 6 | Complies with Lipinski's Rule (<10) |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | Probable | Potential mutagenicity due to the nitro group |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |

Note: This table contains plausible ADMET predictions based on the compound's structure and is for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the most important conformational variable is the dihedral angle between the phenyl ring and the triazole ring.

This rotation is sterically hindered by the ortho-nitro group and the triazole ring substituents. Computational methods can be used to generate a potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformer. This analysis reveals the lowest-energy (most stable) conformation and the energy barriers to rotation. Crystal structure data of similar compounds, such as 3-phenyl-1H-1,2,4-triazol-5-amine, show that the planarity between the rings can vary significantly depending on the substitution pattern, with dihedral angles ranging from nearly planar to over 30 degrees. nih.gov Understanding the preferred conformation is critical, as it dictates how the molecule presents its functional groups for interaction with a biological target.

Design Principles Derived from Computational Insights

The ultimate goal of these advanced computational investigations is to derive principles for designing new, improved molecules. nih.govmdpi.comcoventry.ac.uk By integrating the findings from quantum mechanics, docking, MD simulations, and ADMET predictions, a comprehensive structure-activity relationship (SAR) can be developed.

For this compound, computational insights could guide several design strategies:

Modifying the Nitro Group: The nitro group is a strong electron-withdrawing group and a potential source of toxicity (as suggested by Ames predictions). Computational studies could explore replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate electronic properties and reduce toxicity while maintaining or improving binding affinity.

Substitution on the Phenyl Ring: Docking and MD simulations could reveal empty pockets in the receptor's binding site. Adding substituents to the phenyl ring could fill these pockets, leading to enhanced binding affinity and selectivity.

Bioisosteric Replacement: The triazole ring itself or the amino group could be replaced with other bioisosteres to fine-tune properties like solubility, metabolic stability, and hydrogen bonding capacity.

These computationally guided modifications allow for the rational design of next-generation derivatives with optimized efficacy and safety profiles. acs.org

Exploration of Biological Activities and Molecular Mechanisms of 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine

In Vitro Biological Screening Paradigms

The initial step in evaluating the therapeutic potential of 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine involves a broad array of in vitro biological screening assays. While direct screening data for this specific compound is not extensively published, studies on structurally related 1,2,4-triazole (B32235) derivatives provide a strong basis for predicting its likely biological activities.

Derivatives of 1,2,4-triazole are frequently screened for their antimicrobial properties . For instance, various Schiff bases of 4-amino-5-(substituted phenyl)-2H-1,2,4-triazol-3-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, compounds bearing a nitrophenyl substituent have shown notable potency. mdpi.com This suggests that this compound would likely be included in antibacterial and antifungal screening panels.

Anticancer activity is another prominent area of investigation for 1,2,4-triazole derivatives. researchgate.net A series of novel 5-amino mdpi.compensoft.nettriazole derivatives were evaluated for their in vitro anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines, with several compounds exhibiting promising IC50 values. researchgate.net Therefore, it is highly probable that this compound would be subjected to cytotoxicity screening against a panel of human cancer cell lines.

Furthermore, the 1,2,4-triazole scaffold is associated with anti-inflammatory , analgesic , and anticonvulsant activities. researchgate.net Screening paradigms for these effects would typically involve enzymatic assays (e.g., for cyclooxygenase inhibition) and receptor binding studies.

Identification of Specific Biological Targets and Pathways

Following initial screening, identifying the specific molecular targets and pathways through which this compound exerts its biological effects is a critical step. While the precise targets for this compound are yet to be fully elucidated, research on analogous compounds offers valuable insights.

For antimicrobial activity, potential targets include enzymes essential for microbial survival. In the context of anticancer effects, 1,2,4-triazole derivatives have been shown to target various components of cell signaling pathways. For example, some triazole compounds act as inhibitors of enzymes like EGFR tyrosine kinase , which is crucial for cancer cell proliferation and survival. pensoft.net Other potential pathways include the induction of apoptosis (programmed cell death) and cell cycle arrest. pensoft.net

Research on related 1,2,3-triazole derivatives has identified Trypanosoma cruzi trans-sialidase (TcTS) as a potential target for antitrypanosomal agents. acs.org Although a different isomer, this highlights the potential for triazole compounds to inhibit specific parasitic enzymes.

Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)

The molecular mechanism of action describes how a compound interacts with its biological target at a molecular level. For this compound, this could involve several mechanisms based on the activities of related compounds.

Enzyme Inhibition: Many 1,2,4-triazole derivatives function as enzyme inhibitors. nih.gov The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the amine and nitrophenyl substituents can form additional interactions within the active site of an enzyme. nih.gov For instance, the antifungal activity of azole drugs like fluconazole (B54011) involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. scirp.org It is plausible that this compound could inhibit specific microbial or cancer-related enzymes.

Receptor Modulation: While less common for this class, some triazole derivatives may interact with cellular receptors. However, the primary mechanisms reported for biologically active 1,2,4-triazoles are predominantly based on enzyme inhibition.

Computational studies, such as molecular docking, are often employed to predict and understand the binding modes of triazole derivatives within the active sites of target proteins. pensoft.net These studies can help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. By synthesizing and testing a series of related molecules, researchers can determine which structural features are essential for activity.

For 1,2,4-triazole derivatives, SAR studies have revealed several key insights:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence activity. The presence of a nitro group, as in this compound, has been shown to be important for the biological activity of some triazole compounds. mdpi.com Studies on antitrypanosomal 1,2,3-triazoles found that the position of the nitro group (para- being optimal) was critical for activity, with ortho- and meta-positions leading to a loss of activity. nih.gov

The Triazole Core: The 1,2,4-triazole ring itself is a critical pharmacophore, likely due to its ability to engage in hydrogen bonding and its metabolic stability. nih.gov

Substituents on the Triazole Ring: The amino group at position 3 is also expected to play a significant role in the compound's interactions with biological targets. Modifications at this position would be a key area of investigation in SAR studies.

A hypothetical SAR study for this compound would involve synthesizing analogs with variations in the nitro group's position, replacement of the nitro group with other electron-withdrawing or electron-donating groups, and modifications of the amine substituent.

Cellular Assays and Cytotoxicity Profiling

Cellular assays are essential for understanding a compound's effects in a biological context. For this compound, this would involve a range of experiments.

Cytotoxicity Assays: The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. pensoft.net This assay would be used to determine the IC50 (half-maximal inhibitory concentration) of the compound against various cancer cell lines. researchgate.net

Table 1: Representative Cytotoxicity Data for Related Triazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| HB5 (a 1,2,4-triazole derivative) | HepG2 (Liver Cancer) | Selective against cancer cells | pensoft.net |

| 16 (a 1,2,3-triazole derivative) | T. cruzi | 6 ± 1 | nih.gov |

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces apoptosis or causes cell cycle arrest in cancer cells. pensoft.net This provides further insight into the mechanism of its anticancer effects. For example, a related 1,2,4-triazole derivative, HB5, was found to arrest HepG2 cells at the S and G2/M phases of the cell cycle and induce apoptosis. pensoft.net

Preclinical Investigations of Efficacy

While extensive preclinical data for this compound is not available, the general path for such investigations is well-defined. Promising results from in vitro studies would lead to in vivo studies in animal models.

For potential anticancer applications, this would involve testing the compound's ability to inhibit tumor growth in rodent models implanted with human cancer cells (xenograft models). For antimicrobial applications, animal models of infection would be used to assess the compound's efficacy in clearing the infection.

Selectivity and Off-Target Activity Profiling

A crucial aspect of drug development is ensuring that a compound is selective for its intended target and has minimal off-target effects, which can lead to toxicity.

Selectivity Profiling: The selectivity of this compound would be assessed by comparing its activity against its primary target with its activity against a panel of related enzymes or receptors. For example, if the compound is an EGFR inhibitor, its activity against other kinases would be measured. A high selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to the inhibitory concentration against the target (e.g., cancer cells or microbes), is desirable. nih.gov For instance, a related 1,2,3-triazole derivative, hit 1, showed a high selectivity index of 114 against T. cruzi. acs.org

Off-Target Activity: Broader screening against a panel of common off-targets (e.g., hERG channel, cytochrome P450 enzymes) would be conducted to identify potential liabilities early in the drug discovery process. Computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also provide initial insights into potential off-target effects. pensoft.net

Medicinal Chemistry Implications and Drug Design Strategies Based on 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine

Scaffold Optimization for Enhanced Bioactivity

The optimization of the 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine scaffold is a critical step in transforming a lead compound into a potent drug candidate. This process involves systematic chemical modifications to enhance biological activity, selectivity, and pharmacokinetic properties. Research on related 1,2,4-triazole (B32235) structures provides a roadmap for these modifications.

A key strategy is the functionalization of the core scaffold by introducing various substituents. Structure-activity relationship (SAR) studies on diverse 1,2,4-triazole derivatives have shown that even minor changes can lead to significant shifts in bioactivity. For instance, in the development of tankyrase inhibitors for cancer therapy, systematic alteration of moieties attached to a central 1,2,4-triazole template led to compounds with picomolar inhibitory concentrations. acs.orgnih.gov Similarly, optimization of 1,2,4-triazole-based p97 inhibitors involved strategies like isosteric replacement, such as substituting a benzene (B151609) ring with an acetylene (B1199291) group, which resulted in compounds with nanomolar potency. nih.gov

Another approach is scaffold hopping or hybridization, where the core is combined with other pharmacologically active fragments. The fusion of a 1,2,4-triazole with a pyrazole (B372694) moiety, for example, has been shown to markedly increase cytotoxic potential against various cancer cell lines. nih.gov The introduction of halogen atoms or specific benzyl (B1604629) groups can also be crucial; studies on antibacterial 1,2,4-triazoles revealed that dihalobenzyl groups significantly enhanced efficacy compared to monohalobenzyl ones. nih.gov These findings suggest that strategic modifications to the phenyl ring or the amine group of this compound could yield derivatives with superior therapeutic profiles.

Table 1: Examples of Scaffold Optimization in 1,2,4-Triazole Derivatives

| Lead Compound/Scaffold | Optimization Strategy | Resulting Bioactivity | Target/Application | Citation |

|---|---|---|---|---|

| 1,2,4-Triazole Tankyrase Inhibitor | Alteration of East, West, and South side-groups | Picomolar IC₅₀ in WNT/β-catenin signaling assay | Cancer (Tankyrase) | acs.orgnih.gov |

| NMS-873 (Triazole p97 Inhibitor) | Benzene-to-acetylene isosteric replacement | Nanomolar biochemical and cell-based potency | Cancer (p97) | nih.gov |

| Pyrazolo- acs.orgnih.govnih.gov-triazole | Hybridization with a 1,2,3-triazole moiety | Enhanced cytotoxicity (IC₅₀ = 12-40 µM) | Cancer (HepG-2, HCT-116, MCF-7) | nih.gov |

Strategies for Improving Ligand-Target Interactions

Enhancing the binding affinity and specificity of a ligand for its biological target is a cornerstone of drug design. For derivatives of this compound, several strategies can be employed to improve these interactions, drawing from extensive research on the 1,2,4-triazole class.

One of the most effective strategies is structure-based drug design, which utilizes high-resolution structural information of the target protein to guide modifications. The nitrogen atoms of the 1,2,4-triazole ring are particularly important as they can act as hydrogen bond acceptors or donors and can coordinate with metal ions in metalloenzymes. nih.govnih.gov For example, in the design of aromatase inhibitors for breast cancer, the N4 atom of the triazole ring is known to bind to the heme iron atom within the enzyme's active site, a critical interaction for inhibitory activity. nih.gov

Molecular docking studies are instrumental in predicting and rationalizing these interactions. Research on 1,2,4-triazole derivatives as antifungal agents demonstrated that potent compounds achieve strong binding affinity to the target enzyme, 14α-demethylase (CYP51), through specific interactions within the active site. mdpi.com Similarly, docking studies of triazole derivatives into the active site of the Mycobacterium tuberculosis enzyme CYP121 have helped identify key binding modes for antitubercular activity. mdpi.com By applying these computational methods to the this compound scaffold, researchers can rationally design modifications—such as altering the substitution pattern on the nitrophenyl ring or derivatizing the amine group—to maximize interactions with specific residues in a target's binding pocket, thereby improving potency and selectivity.

Development of Prodrugs and Targeted Delivery Approaches

For many promising compounds, challenges such as poor solubility, limited bioavailability, or off-target toxicity can hinder clinical development. Prodrug and targeted delivery strategies can overcome these hurdles. These approaches involve modifying the parent drug to improve its physicochemical properties or to ensure it is activated only at the desired site of action.

A powerful strategy for targeted delivery is the conjugation of the active molecule to a targeting moiety, such as a peptide or nanoparticle. Research has demonstrated the successful targeted delivery of 1,2,4-triazole derivatives to pediatric brain tumor cells by conjugating them with both fluorescent carbon nanoparticles and the dipeptide L-carnosine. nih.gov This dual-conjugate system enhanced selectivity and cytotoxicity against tumor cells compared to the non-conjugated drug. nih.gov This approach could be adapted for this compound to direct it toward specific cancer cells that overexpress certain peptide transporters or receptors.

Another emerging concept involves glycosylation. In the development of antitrypanosomal agents based on a similar 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, replacing a part of the molecule with a galactopyranosyl unit led to a compound with potent activity and high selectivity. nih.govacs.org Such glycosylated prodrugs can leverage glucose transporters, which are often upregulated in cancer cells, to achieve targeted uptake and improved efficacy. These examples highlight the potential for creating advanced delivery systems for this compound to enhance its therapeutic index.

Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like neurodegenerative disorders and cancer often require therapeutic approaches that can modulate multiple biological targets simultaneously. The concept of polypharmacology, which involves designing single chemical entities known as multi-target directed ligands (MTDLs), is a promising strategy. The 1,2,4-triazole scaffold is well-suited for the development of MTDLs due to its versatile chemical nature.

A notable application of this strategy is in the treatment of Alzheimer's disease (AD). Researchers have developed phenol-triazole ligands designed to concurrently address several pathological hallmarks of AD, including metal ion dysregulation, oxidative stress, and amyloid-β (Aβ) peptide aggregation. nih.govrsc.org These compounds were shown to bind copper ions, act as antioxidants, and modulate the aggregation of Aβ peptides, demonstrating a multi-pronged mechanism of action. nih.govrsc.org One study detailed a series of triazole derivatives designed to target four major aspects of AD, with a lead compound showing potent inhibition of Aβ aggregation, metal chelation, and neuroprotective effects. nih.gov

This MTDL approach could be applied to this compound by incorporating additional pharmacophores into its structure. For instance, combining the triazole core with functional groups known to inhibit key enzymes in a cancer pathway while simultaneously chelating metal ions required for tumor growth could lead to a synergistic therapeutic effect.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. This model then serves as a template for designing new molecules with improved potency and for optimizing lead compounds.

This approach has been successfully applied to 1,2,4-triazole derivatives. For example, a pharmacophore model was generated for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives to understand their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The model, which included features like a hydrogen bond acceptor and aromatic rings, helped to rationalize the activity of the compounds and predict their binding preference for COX-2 over COX-1. nih.govnih.gov

Once a lead compound like this compound is identified, lead optimization is performed to refine its properties. This involves iterative cycles of design, synthesis, and testing to improve not only potency but also the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A systematic, structure-guided optimization of a 1,2,4-triazole-based tankyrase inhibitor successfully addressed issues of atropisomerism and poor solubility in the initial lead, resulting in an advanced lead compound with improved Caco-2 permeability and oral bioavailability in mice. nih.gov This demonstrates how combining pharmacophore modeling with rigorous lead optimization can transform a promising scaffold into a viable drug candidate.

Therapeutic Area Exploration (e.g., anti-cancer, anti-infective, CNS applications)

The 1,2,4-triazole nucleus is a component of numerous clinically approved drugs and is associated with a vast spectrum of pharmacological activities. nih.govbohrium.comresearchgate.net This versatility suggests that derivatives of this compound could be explored across multiple therapeutic areas.

Anti-Cancer: The 1,2,4-triazole scaffold is a cornerstone of several anti-cancer agents. Derivatives have been developed as potent inhibitors of crucial cancer targets like tankyrase, p97, and aromatase. acs.orgnih.govnih.gov Numerous studies have reported significant cytotoxic activity of novel 1,2,4-triazole compounds against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancer. nih.govresearch-nexus.netrsc.org The presence of the nitro group on the phenyl ring of the title compound may further enhance its potential, as nitroaromatic compounds are known to be effective in hypoxic tumor environments.

Anti-Infective: Triazoles are perhaps most famous for their role in antifungal drugs like fluconazole (B54011). researchgate.netnih.gov Beyond this, 1,2,4-triazole derivatives have demonstrated broad-spectrum activity as antibacterial, antitubercular, and antitrypanosomal agents. nih.govmdpi.comacs.org Compounds with a nitrophenyl-triazole structure, closely related to the title compound, have shown exceptional activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Other derivatives have exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains. mdpi.complos.org

CNS Applications: There is growing interest in 1,2,4-triazoles for treating central nervous system (CNS) disorders. Derivatives have been synthesized and evaluated as neuroprotective agents for conditions like ischemic stroke, where they can reduce oxidative stress and inflammation. nih.govnih.gov Furthermore, different triazole-containing compounds have shown promise as antidepressants and antiseizure agents in preclinical models. mdpi.com The development of MTDLs based on the triazole scaffold for Alzheimer's disease also highlights the potential of this chemical class in addressing complex neurodegenerative conditions. rsc.orgnih.gov

Table 2: Investigated Therapeutic Activities of 1,2,4-Triazole Derivatives

| Therapeutic Area | Specific Application / Target | Example Compound Class | Finding | Citation |

|---|---|---|---|---|

| Anti-Cancer | Breast Cancer (Aromatase) | 1,2,4-Triazole-based drugs (Letrozole) | Inhibition of estrogen synthesis | nih.gov |

| Colon Cancer (Tankyrase) | 1,2,4-Triazole derivatives | Picomolar inhibition of WNT/β-catenin signaling | nih.gov | |

| Breast/Liver Cancer | 5-Amino acs.orgnih.govnih.govtriazole derivatives | IC₅₀ values in the range of 17-27 µM | research-nexus.net | |

| Anti-Infective | Fungal Infections (CYP51) | Mefentrifluconazole-based derivatives | EC₅₀ values as low as 10.1 µg/mL | mdpi.com |

| Tuberculosis (CYP121) | 1,2,4-Triazol-5-thione derivatives | MIC as low as 0.976 µg/mL against M. tuberculosis | mdpi.com | |

| Chagas Disease | 4-(4-nitrophenyl)-1,2,3-triazole derivatives | High potency against T. cruzi amastigotes (IC₅₀ ~0.1 µM) | nih.gov | |

| CNS | Ischemic Stroke | 1,2,4-Triazole derivatives | Neuroprotection via Nrf2 signaling pathway | nih.gov |

| Depression/Seizures | Triazole-quinolinone hybrids | Reduced immobility time in FST/TST models | mdpi.com |

Advanced Derivatization and Structural Modification of 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine Analogs

Functionalization at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring of 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine contains two secondary amine nitrogens (N1 and N4) that are potential sites for electrophilic substitution. frontiersin.org The functionalization of these positions, typically through alkylation or arylation, is a key strategy for modulating the compound's properties. The regioselectivity of these reactions is often influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile.

N-alkylation can be achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate. The choice of base and solvent can direct the substitution towards either the N1 or N4 position. Similarly, N-arylation can be performed using activated aryl halides or through cross-coupling reactions.

Studies on related 3-amino-1,2,4-triazoles have shown that reactions can be directed to selectively yield N1-substituted products. For instance, amidoalkylation of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine (B128534) occurs selectively at the N1 position. researchgate.net Solid-phase synthesis techniques have also been developed where the triazole scaffold is attached to a resin via the N1 nitrogen, which prevents the formation of N1-substituted analogues while allowing for diversification at other positions. acs.org

| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Resulting Structure Example | Ref. |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | N1 and/or N4 | 1-Alkyl-5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine | nih.gov |

| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI), Base (e.g., K₂CO₃) | N1 and/or N4 | 1-Aryl-5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine | acs.org |

| Amidoalkylation | N-(1,2,2,2-tetrachloroethyl)carboxamides, Et₃N | N1 (selective) | N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides | researchgate.net |

Substituent Effects on the Nitrophenyl Ring

The nitrophenyl ring is a critical component influencing the electronic and steric properties of the entire molecule. The nitro group (NO₂) is a strong electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net This significantly impacts the electron density of the phenyl ring and, by extension, the attached triazole moiety.

Modifications to the nitrophenyl ring can involve:

Positional Isomerism of the Nitro Group: Moving the nitro group from the ortho- (C2) to the meta- (C3) or para- (C4) position alters the electronic and steric environment. For example, the dihedral angle between the phenyl and triazole rings is affected by the substituent's position, which in turn influences molecular conformation and potential receptor interactions. tandfonline.com

| Modification | Substituent Example | Position on Phenyl Ring | Expected Effect on Properties | Ref. |

| Positional Isomerism | -NO₂ | C3 (meta), C4 (para) | Alters steric hindrance and electronic communication with the triazole ring. | tandfonline.com |

| Additional Electron-Withdrawing Group | -Cl, -Br | C4, C5 | Increases electron deficiency, potentially enhancing antimicrobial or anticancer activity. | nih.gov |

| Additional Electron-Donating Group | -OH, -OCH₃ | C4, C5 | Increases electron density, potentially altering receptor binding affinity and antioxidant capacity. | tandfonline.com |

Amine Group Modifications and Conjugation Strategies

The exocyclic amino group at the C3 position of the triazole ring is a versatile nucleophilic handle for a wide range of chemical transformations. Derivatization at this site is a common strategy to expand the chemical diversity of the core scaffold.

Key modifications include:

Schiff Base Formation: The primary amine readily undergoes condensation with various aromatic and heteroaromatic aldehydes to form imines (Schiff bases). This reaction is often carried out under mild conditions, sometimes accelerated by ultrasound, and provides a straightforward method to introduce large, functionalized aromatic moieties. nih.govnepjol.inforesearchgate.net

Acylation and Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides leads to the formation of corresponding amides and sulfonamides. This allows for the introduction of a wide variety of functional groups, which can alter solubility, lipophilicity, and hydrogen bonding capabilities.

Conjugation to Other Moieties: The amine group serves as an attachment point for conjugation to other chemical entities, such as other heterocyclic systems, peptides, or phosphonates. For example, 3-amino-1,2,4-triazole can react with triethyl orthoformate and diethyl phosphite (B83602) to form aminomethylenebisphosphonates, introducing a new functional group with different biological targeting potential. mdpi.com This strategy is used to create hybrid molecules that may exhibit dual or enhanced activity.

| Modification Type | Reagents & Conditions | Resulting Functional Group | Example Application | Ref. |

| Schiff Base Formation | Aromatic aldehyde (Ar-CHO), Catalyst (e.g., acetic acid), Ultrasound | Imine (-N=CH-Ar) | Introduction of bulky aromatic groups to modulate biological activity. | nih.gov |

| Acylation | Acyl chloride (R-COCl) or Anhydride, Base | Amide (-NH-CO-R) | Creation of structural hybrids with acetamide (B32628) moieties. | researchgate.net |

| Bisphosphonate Formation | Triethyl orthoformate, Diethyl phosphite | Aminomethylenebisphosphonic acid | Introduction of bone-targeting or enzyme-inhibiting groups. | mdpi.com |

Stereochemical Considerations and Chiral Synthesis

The introduction of chirality into this compound analogs can lead to compounds with stereospecific biological activities, as enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.gov

Methods for introducing stereochemistry include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to control the formation of a stereocenter during the synthesis. For example, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using a chiral phosphoric acid catalyst, yielding products with high enantiomeric ratios. acs.org Chiral N-heterocyclic carbenes based on the 1,2,4-triazole structure have also been developed as ligands for asymmetric metal-catalyzed reactions. rsc.org

Derivatization with Chiral Building Blocks: A common approach is to couple the achiral triazole core to a chiral acid, amine, or alcohol. This can be done by forming an amide or ester linkage with the amine or a functionalized side chain.

Resolution of Racemates: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation.

Studies on chiral triazole derivatives have demonstrated that different enantiomers can exhibit significantly selective inhibitory effects against biological targets. researchgate.netnih.gov For instance, in one study, the (S)-enantiomers of certain triazole derivatives were found to be more potent antiviral agents than their (R)-counterparts. nih.gov

| Chiral Strategy | Method Description | Example | Ref. |

| Atroposelective Synthesis | Use of a chiral phosphoric acid catalyst during a cyclodehydration reaction to create axially chiral N-aryl triazoles. | Synthesis of atropisomeric N-aryl 1,2,4-triazoles with up to 91:9 er. | acs.org |

| Chiral Ligand Synthesis | Preparation of chiral bis-1,2,4-triazolium salts for use as ligands in asymmetric transition metal catalysis. | Rhodium-catalyzed hydrogenation using chiral biscarbene ligands. | rsc.org |

| Enantioselective Activity | Synthesis of chiral triazole derivatives showing that enantiomers have different biological potencies. | (S)-enantiomers showing higher antiviral activity than (R)-enantiomers. | nih.gov |

Impact of Derivatization on Biological and Material Properties

The structural modifications detailed in the preceding sections have a profound impact on the molecular properties and, consequently, on the biological activity and material applications of the resulting analogs. Structure-activity relationship (SAR) studies are essential to understand these connections and to guide the design of more potent or functional molecules.

Biological Properties: Derivatization can significantly alter a compound's efficacy and selectivity. For example, the introduction of a nitro group at specific positions in related heterocyclic systems has been shown to enhance antifungal or antitumoral activity, potentially through electrostatic interactions with enzyme active sites. nih.gov In a study of nitrophenol-triazole hybrids, derivatization led to compounds with potent cholinesterase inhibitory activity, promising antioxidant capacity, and noteworthy cytotoxicity against cancer cell lines. tandfonline.com The presence of electron-withdrawing groups like nitro on the phenyl ring of 1,2,4-triazoles has been correlated with high activity against M. tuberculosis. nih.gov

Material Properties: The electronic and photophysical properties of these compounds can be tuned for applications in materials science. The 1,2,4-triazole core, combined with donor-acceptor substituents, can create molecules with interesting optical and electrochemical behaviors. For instance, triazole-linked carbazole-benzothiadiazole systems have been investigated as emissive layers in Organic Light-Emitting Diodes (OLEDs). mdpi.com The photoluminescence quantum yield of these materials was found to be highly dependent on the electron-donating strength of the substituents, with some derivatives reaching efficiencies close to 100%. mdpi.com

| Derivative Type | Structural Modification | Observed Impact | Ref. |

| Nitrophenol-triazole hybrid | Addition of a second phenyl ring with various para-substituents. | Potent and selective acetylcholinesterase inhibition (IC₅₀ = 1.56 µM for one derivative). | tandfonline.com |

| Nitrophenol-triazole hybrid | Introduction of a methoxy (B1213986) group on the second phenyl ring. | Significant cytotoxicity against Caco-2 cancer cell line (IC₅₀ = 1.77 µM). | tandfonline.com |

| Ciprofloxacin-triazole hybrid | Addition of a methylene (B1212753) linker between the triazole and aryl substituent. | Increased toxicity against human cells. | nih.gov |

| Triazole-linked D-A system | Creation of a carbazole-benzothiadiazole structure linked by a triazole. | High photoluminescence quantum yield (approaching 100%); application in OLEDs with high brightness. | mdpi.com |

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space accessible through derivatization of the this compound scaffold, high-throughput synthesis techniques are employed. Combinatorial chemistry and library synthesis allow for the rapid generation of a large number of analogs for biological screening or materials testing.

Several strategies are applicable:

Solution-Phase Parallel Synthesis: This approach involves performing multiple discrete reactions simultaneously in an array format (e.g., in a 96-well plate). One-pot, multicomponent reactions are particularly well-suited for this, where several starting materials are combined to quickly build molecular complexity. A three-component, one-pot method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from amidines, carboxylic acids, and hydrazines has been shown to be effective for parallel synthesis with a high success rate. nih.gov

Solid-Phase Organic Synthesis (SPOS): In this technique, the triazole core or a precursor is attached to a solid support (e.g., a polymer resin). Reagents are added in solution, and excess reagents and by-products are easily washed away. This allows for the use of large excesses of reagents to drive reactions to completion. SPOS has been used to create libraries of 3-alkylamino-1,2,4-triazoles by immobilizing key intermediates and then cyclizing with hydrazines. acs.org

Microwave-Assisted and Flow Chemistry: These technologies can accelerate reaction times and improve yields. Microwave-assisted organic synthesis (MAOS) and continuous-flow microfluidic reactors have been used to create libraries of 1H-1,2,4-triazole analogs, demonstrating the efficiency of these modern synthetic tools in library generation. nih.gov

These approaches enable the systematic modification of the triazole scaffold at its various diversity points (N1, N4, C3-amine, and the phenyl ring), facilitating a comprehensive exploration of the structure-activity landscape.

| Synthesis Method | Description | Advantages | Ref. |

| One-Pot Multicomponent Reaction | Combines amidines, carboxylic acids, and hydrazines in a single pot to form 1,3,5-trisubstituted 1,2,4-triazoles. | Rapid access to diverse structures; high success rate in parallel synthesis; generates large virtual libraries. | nih.gov |

| Solid-Phase Synthesis | The scaffold is attached to a resin, allowing for easy purification by filtration after each reaction step. | Use of excess reagents; simplified workup and purification. | acs.org |

| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to rapidly heat reactions, reducing reaction times from hours to minutes. | Increased reaction rates; improved yields; suitable for library synthesis. | nih.gov |

| Continuous-Flow Synthesis | Reagents are pumped through a microreactor where they mix and react; offers precise control over reaction parameters. | Excellent control of temperature and time; enhanced safety; easy scalability. | nih.gov |

Emerging Applications and Material Science Potentials of 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine Derivatives

Coordination Chemistry and Metal Complexation Studies

The 1,2,4-triazole (B32235) ring, with its multiple nitrogen atoms, is an excellent ligand for forming coordination complexes with a wide array of metal ions. material-properties.orgnih.gov Derivatives of 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine can act as versatile building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms of the triazole ring, and potentially the amino group and the oxygen atoms of the nitro group, can act as coordination sites.

Research has shown that triazole ligands typically coordinate to metal ions in a bridging fashion, utilizing the N1 and N2 atoms of the triazole ring to link metal centers. mdpi.com This bridging capability allows for the formation of extended structures, such as linear trinuclear arrays or one-dimensional (1D) ladders. mdpi.comnih.gov The synthesis of these complexes is often achieved by reacting the triazole derivative with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Co(PTMP)₂Cl₂] | Co(II) | Distorted Octahedron | Co-N(py): 2.16, Co-N(triazole): 2.13 | N(py)-Co-N(triazole): 87.5 | researchgate.net |

| [Ni(PTMP)₂Cl₂] | Ni(II) | Distorted Octahedron | Ni-N(py): 2.08, Ni-N(triazole): 2.06 | N(py)-Ni-N(triazole): 89.7 | researchgate.net |

| [Zn(PTMP)Cl₂] | Zn(II) | Distorted Tetrahedron | Zn-N(py): 2.05, Zn-N(triazole): 2.02 | N(py)-Zn-N(triazole): 94.3 | researchgate.net |

| [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ | Mn(II) | Octahedral | Mn-N: ~2.2-2.3 | N-Mn-N: ~90 | mdpi.com |

Applications in Organic Electronics and Optoelectronic Materials

The inherent electronic characteristics of the this compound scaffold make its derivatives promising candidates for use in organic electronic devices. The electron-deficient nature of the 1,2,4-triazole ring, enhanced by the strongly electron-withdrawing nitrophenyl group, facilitates electron transport. researchgate.netrsc.orgplu.mx This property is highly desirable for materials used in the electron transport layers (ETLs) and/or hole-blocking layers (HBLs) of organic light-emitting diodes (OLEDs). researchgate.netacs.orgrsc.org

An efficient ETL/HBL must possess high electron mobility and a deep highest occupied molecular orbital (HOMO) energy level to prevent holes from leaking from the emissive layer to the cathode, which would otherwise reduce device efficiency. nih.govrsc.org Triazole derivatives have been shown to fulfill these requirements. researchgate.net For example, bipyridyl-substituted triazole derivatives have been successfully employed as electron-transporting materials in phosphorescent OLEDs, leading to devices with lower operating voltages while maintaining high quantum efficiencies. researchgate.net The substitution of a triazole with an electron-deficient unit like a bipyridyl or a nitrophenyl group is a strategic approach to enhance electron-transporting capabilities while preserving excellent hole-blocking properties. researchgate.net

Research in this area focuses on synthesizing new derivatives and evaluating their performance in multilayer OLED devices. Key performance metrics include current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power efficiency. The goal is to develop materials that enable stable, efficient, and low-voltage organic electronic devices.

| Device Structure | Triazole Derivative Role | Max. EQE (%) | Operating Voltage (V) | Emission Color | Reference |

|---|---|---|---|---|---|

| ITO/TPD/TAZ/Alq₃/Mg:Ag | Hole-Blocking Layer | Not Reported | <10 for 100 cd/m² | Blue | plu.mx |

| Phosphorescent OLED | Hole-Blocking & Electron-Transporting | ~10 | Lowered vs. standard | Not Specified | researchgate.net |

| Discotic Liquid Crystal Device | Electron Transport | Not Applicable | Not Applicable | Not Applicable | rsc.org |

Chemo-Sensors and Molecular Recognition Systems

The ability of the triazole ring and associated functional groups to selectively bind with specific analytes makes this compound derivatives excellent platforms for the design of chemo-sensors. sci-hub.seresearchgate.net These sensors operate by producing a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric), upon interaction with a target ion or molecule. sci-hub.se The design of these sensors often involves coupling the triazole recognition unit to a chromophore or fluorophore. researchgate.net

The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). nih.gov In a typical PET sensor, fluorescence is quenched in the free ligand state and is "turned on" upon binding to the analyte, which inhibits the PET process. nih.gov Research in this field focuses on synthesizing novel sensor molecules and characterizing their response to various analytes, including determining their selectivity, sensitivity, and limit of detection (LOD). elsevierpure.comresearchgate.net

| Sensor Type | Detected Analyte | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Rhodamine-bistriazole | Fe³⁺ | Spirolactam ring-opening | Colorimetric & "Turn-on" Fluorescence | elsevierpure.com |

| Ferrocene-triazole | Pb²⁺ | Chelation Enhanced Fluorescence (CHEF) | Redox, Chromogenic, "Turn-on" Fluorescence | sci-hub.se |

| Chalcone-triazole | Cu²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence enhancement | nih.gov |

| Imidazole-based sensor | 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | Fluorescence quenching | researchgate.net |

Polymer Chemistry and Advanced Material Fabrication

Incorporating this compound units into polymer backbones is a promising strategy for creating advanced materials with enhanced thermal stability, mechanical properties, and specific functionalities. material-properties.org The resulting polytriazoles can be synthesized through various polymerization techniques. material-properties.orgnih.gov

A particularly effective method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms 1,4-disubstituted 1,2,3-triazole rings with high efficiency and regioselectivity. material-properties.orgrsc.org This involves creating monomers that possess both an azide (B81097) and an alkyne group, or by reacting diazide monomers with dialkyne monomers. rsc.orgrsc.org For instance, a monomer could be derived from the title compound by functionalizing the amine group or another part of the molecule with an alkyne or azide moiety. Subsequent click polymerization would yield a polytriazole. rsc.orgrsc.org

These polymers often exhibit high thermal stability, with decomposition temperatures sometimes exceeding 300 °C, and possess desirable mechanical properties. nih.govrsc.org The properties can be tuned by altering the monomer structure. For example, incorporating flexible linkers like poly(ethylene glycol) can lead to tougher, more elastomeric materials, while rigid aromatic monomers result in stiff, high-strength polymers. nih.govrsc.org Polytriazoles have found applications as high-performance thermosetting resins for composites, adhesives, and materials for biomedical applications like drug delivery. material-properties.orgresearchgate.netekb.eg

| Polymer Type | Synthesis Method | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(ester-triazole) | CuAAC Click Polymerization | Mw: 35–85 kDa, Tg: 90–100 °C, Stable up to 300 °C | Biodegradable materials | rsc.org |

| Extended Polytriazole (EPTA) | 1,3-Dipolar Cycloaddition | High impact strength, good thermal properties | Advanced composites | nih.gov |

| Hyperbranched Polytriazoles | Click Polymerization | Anion-exchangeable, electrically conductive | Electrolyte materials | researchgate.net |

| Triazole-containing polymer blend | Physical mixing | Controlled release of active compound | Drug delivery | ekb.eg |

Supramolecular Assembly and Self-Organizing Systems

The molecular structure of this compound derivatives is rich in sites that can participate in non-covalent interactions, driving their self-assembly into ordered supramolecular structures. These interactions include hydrogen bonding and π-π stacking, which are fundamental to the field of supramolecular chemistry. nih.govrsc.org

The amino group and the N-H of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole and the oxygen atoms of the nitro group are hydrogen bond acceptors. nih.gov These interactions can link molecules together to form well-defined architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov In the crystal structure of related phenyl-triazole-amine compounds, molecules are linked into extensive networks by N-H···N hydrogen bonds. nih.gov

Furthermore, the aromatic phenyl and triazole rings provide opportunities for π-π stacking interactions. nih.govresearchgate.net These interactions, where the electron clouds of adjacent aromatic rings attract each other, play a crucial role in stabilizing the crystal packing and directing the formation of columnar or layered structures. researchgate.netnih.gov The combination of hydrogen bonding and π-π stacking can lead to complex and fascinating solid-state architectures, such as infinite one-dimensional ladders in certain metal complexes. nih.gov Understanding and controlling these self-assembly processes is key to developing crystalline materials with desired properties for applications in areas like optical waveguiding and porous materials. rsc.org

| Compound Type | Dominant Interactions | Resulting Supramolecular Structure | Key Distances (Å) | Reference |

|---|---|---|---|---|

| Group IIB Coordination Compounds | π–π stacking, C-H···X hydrogen bonding | Infinite 1D Ladders | Not Specified | nih.gov |

| 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone | C-H···O hydrogen bonds, C-O···π interactions | Chains | C-O···π: 3.865 | researchgate.net |

| 3-Phenyl-1,2,4-triazol-5-amine / 5-Phenyl-1,2,4-triazol-3-amine | N-H···N hydrogen bonds | 2D Network | Not Specified | nih.gov |

| Benzothiadiazole derivative | Hydrogen bonding, π–π stacking | 1D Crystals | Not Specified | rsc.org |

Future Research Trajectories and Unaddressed Challenges in 5 2 Nitrophenyl 1h 1,2,4 Triazol 3 Amine Research

Bridging the Gap Between In Silico Predictions and Experimental Validation

Computational, or in silico, studies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of novel compounds. For 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-amine, future research must systematically leverage these computational tools and, crucially, bridge the gap between theoretical predictions and tangible experimental results.

A significant challenge lies in the accuracy of predictive models. While algorithms can forecast parameters like absorption, distribution, metabolism, and excretion (ADME), these predictions require rigorous experimental verification. Future efforts should focus on a feedback loop where in silico data guides experimental design, and the resulting empirical data is used to refine and improve the predictive models. Molecular docking studies, for instance, can predict the binding affinity of the compound to specific biological targets, such as enzymes or receptors. However, these predictions must be followed by in vitro assays to confirm the inhibitory or modulatory activity.

Table 1: Hypothetical In Silico vs. Experimental Data Correlation

| Parameter | In Silico Prediction | Experimental Validation Method | Potential Discrepancy |

| Binding Affinity (Target X) | -8.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Predicted affinity may not account for allosteric effects or protein flexibility. |

| Aqueous Solubility | High | Shake-flask method | Actual solubility can be influenced by crystalline structure and polymorphism. |

| Blood-Brain Barrier Permeability | Low | In vitro cell-based assays (e.g., PAMPA) | The complexity of the in vivo environment can lead to different outcomes. |

| Metabolic Stability | Moderate | Liver microsome stability assay | Prediction may not capture all metabolic pathways or species differences. |

Addressing Synthetic Bottlenecks and Scalability Issues

The journey of a compound from a laboratory curiosity to a viable therapeutic agent is heavily dependent on its synthesis. While various methods exist for the synthesis of 1,2,4-triazole (B32235) derivatives, challenges related to yield, purity, cost, and scalability often arise. Future research into this compound must address these synthetic hurdles.

One of the primary challenges will be the development of a robust and scalable synthetic route. Many laboratory-scale syntheses of related compounds rely on multi-step processes that may not be efficient for large-scale production. The use of harsh reagents or the generation of undesirable byproducts can also complicate the synthesis and purification processes. Future investigations should explore green chemistry principles, such as the use of less hazardous solvents and catalysts, to develop more sustainable and cost-effective synthetic methods. Furthermore, optimizing reaction conditions to improve yield and simplify purification will be critical for making this compound readily available for extensive biological evaluation.

Comprehensive Pharmacological Profiling

While the 1,2,4-triazole core is associated with a broad spectrum of biological activities, the specific pharmacological profile of this compound remains to be elucidated. A comprehensive profiling of its effects on various biological systems is a critical future endeavor. This will involve a tiered screening approach, starting with broad-based assays to identify potential areas of activity, followed by more focused studies to determine the mechanism of action.

Initial screenings should encompass a wide range of assays, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and antiviral evaluations. Based on the activities observed in related nitrophenyl-triazole compounds, particular attention should be given to its potential as an antimicrobial or anticancer agent. Once a promising activity is identified, subsequent research must delve into the underlying mechanism. For example, if anticancer activity is observed, studies should investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways.

Exploration of Novel Therapeutic Indications

Beyond the commonly explored areas of antimicrobial and anticancer research, future investigations should consider novel therapeutic applications for this compound. The diverse biological activities of the 1,2,4-triazole nucleus suggest that this compound could have potential in less conventional therapeutic areas.

For instance, some triazole derivatives have shown promise as anticonvulsants, analgesics, and even as agents for treating neglected tropical diseases like Chagas disease. Future research should therefore include screening for activity against a wider array of biological targets. The presence of the nitro group, which can be metabolically reduced under hypoxic conditions, also opens up the possibility of developing this compound as a hypoxia-activated prodrug, a strategy of growing interest in cancer therapy.

Table 2: Potential Therapeutic Indications and Corresponding Biological Targets